Octahydro-1H-quinolizin-1-one is a chemical compound with the molecular formula C9H15NO . It is a natural product found in certain organisms .
The molecular structure of octahydro-1H-quinolizin-1-one is characterized by a quinolizine core, which is a type of heterocyclic compound. The InChI code for this compound is 1S/C9H15NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8H,1-7H2 .
Octahydro-1H-quinolizin-1-one is a bicyclic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. It belongs to the class of quinolizidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. This compound is particularly noted for its potential applications in treating inflammatory diseases, including inflammatory bowel disease, and is being explored for its interactions with various biological targets .
The synthesis of octahydro-1H-quinolizin-1-one can be achieved through several methods:
The methods vary in their complexity and conditions but generally focus on achieving high yields while minimizing environmental impact. The choice of reagents and reaction conditions plays a crucial role in determining the efficiency and selectivity of the synthesis.
Octahydro-1H-quinolizin-1-one features a bicyclic structure that includes a saturated quinolizidine ring system. Its structural uniqueness contributes to its reactivity and interaction with biological systems.
Octahydro-1H-quinolizin-1-one participates in several types of chemical reactions:
The outcomes of these reactions depend heavily on the reagents used and the specific conditions under which they are conducted. The versatility of octahydro-1H-quinolizin-1-one allows it to serve as a precursor for various derivatives.
The mechanism of action of octahydro-1H-quinolizin-1-one involves its interaction with specific molecular targets within biological pathways. Current research indicates that it may bind to various receptors and enzymes, influencing physiological processes such as inflammation and cellular signaling pathways . Further studies are needed to elucidate the precise mechanisms involved.
Octahydro-1H-quinolizin-1-one has several scientific applications:
Research continues into its pharmacological potentials, especially concerning its interaction with biological systems and potential therapeutic applications across various fields.
Classical synthetic routes to octahydro-1H-quinolizin-1-one derivatives predominantly leverage lupinine—a naturally occurring quinolizidine alkaloid—as the foundational scaffold. In one documented approach, the hydroxymethylene group at the C-1 position of lupinine undergoes mesylation using methanesulfonyl chloride (MsCl) in dichloromethane (DCM), with triethylamine as a base. This reaction yields (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate at 93% efficiency. Subsequent nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) generates (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine, a pivotal intermediate for further functionalization [6] [7]. This azide intermediate facilitates access to triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the installation of 1,2,3-triazole substituents critical for biological activity modulation.
Recent advances emphasize transition-metal catalysis and organocatalytic desymmetrization to achieve stereocontrol in quinolizidine ring construction. A notable method involves an intramolecular aza-Michael reaction of α,β-unsaturated esters derived from cross-metathesis reactions, producing quinolizidines with trans-C6-C9a stereochemistry. Lithium aluminum hydride (LiAlH₄) reduction of these intermediates affords saturated quinolizidine frameworks with high diastereoselectivity (>90% trans isomer) [8]. Additionally, Pictet-Spengler/aza-Michael cascades using tryptamine derivatives and oxidative-dearomatized cyclohexadienones enable one-step assembly of octahydroindolo[2,3-a]quinolizines—a related scaffold—with three contiguous stereocenters and enantioselectivity exceeding 99% when chiral amino acids direct the cyclization [9].
Azide intermediates serve as versatile handles for appending pharmacophores to the quinolizidine core. The CuAAC reaction between (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine and terminal alkynes introduces 1,2,3-triazole rings at C-1, generating derivatives like (1S,9aR)-1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)octahydro-1H-quinolizine. This modification enhances hemorheological and antimicrobial activities due to increased hydrogen-bonding capacity and dipole interactions [6]. The azide group’s kinetic stability under diverse reaction conditions allows sequential transformations without protective-group strategies, streamlining the synthesis of complex analogues.
Solvent polarity and temperature critically influence mesylation efficiency and stereochemical outcomes. Optimal conditions for lupinine mesylation involve DCM as the solvent at 0°C (30 min), followed by 6 h at room temperature, achieving 93% yield. Polar aprotic solvents like DMF promote undesired side reactions (e.g., elimination), while protic solvents reduce nucleofuge displacement rates. For azidation, DMF at 70°C for 5 h maximizes conversion (60% yield) of the mesylate intermediate to the azide [6].
Table 1: Solvent/Temperature Effects on Key Reactions
Reaction | Optimal Solvent | Temperature | Yield | Side Products |
---|---|---|---|---|
Mesylation of lupinine | DCM | 0°C → RT | 93% | <2% elimination products |
Azide displacement | DMF | 70°C | 60% | <5% hydrolyzed mesylate |
CuAAC triazole formation | t-BuOH/H₂O (1:1) | RT | 85–92% | None detected |
Purification of octahydroquinolizine derivatives demands orthogonal chromatographic methods due to structural similarities among diastereomers. Silica gel column chromatography with stepwise elution (e.g., chloroform → chloroform/ethanol 100:1 to 10:1) resolves triazole-functionalized quinolizidines, monitored by TLC (chloroform/ethanol 10:1). For diastereomeric mixtures like octahydro-1H-quinolizine-1-carbonitrile, reverse-phase HPLC achieves baseline separation using acetonitrile/water gradients [4] [8]. Recrystallization from ether or ethyl acetate isolates crystalline intermediates (e.g., mesylate derivatives, mp 57–58°C). Advanced characterization combines ¹H/¹³C NMR, HSQC/HMBC correlations, and high-resolution mass spectrometry to verify regio- and stereochemistry [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: